N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13477273
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19N3O |
|---|---|
| Molecular Weight | 185.27 g/mol |
| IUPAC Name | N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C9H19N3O/c1-8(13)11-7-9-3-2-5-12(9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13) |
| Standard InChI Key | UQPMNOFBDALPDW-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC1CCCN1CCN |
| Canonical SMILES | CC(=O)NCC1CCCN1CCN |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide features a five-membered pyrrolidine ring substituted with a 2-aminoethyl group at the 1-position and an acetamide moiety at the 2-methyl position. The stereochemistry of the pyrrolidine ring (specifically the (S)-enantiomer) influences its biological activity, as evidenced by differential binding affinities in chiral environments . Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]acetamide | |
| Molecular Formula | C₉H₁₉N₃O | |
| Molecular Weight | 185.27 g/mol | |
| SMILES | CC(=O)NCC1CCCN1CCN | |
| Boiling Point (predicted) | 321.1°C |
The compound’s solubility in polar solvents like water is limited (logP ≈ 0.5), favoring organic solvents such as dichloromethane or tetrahydrofuran for synthetic applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrrolidine ring protons (δ 1.6–2.1 ppm), acetamide carbonyl (δ 170.5 ppm in ¹³C NMR), and aminoethyl group (δ 2.7–3.1 ppm). Mass spectrometry (MS) data show a parent ion peak at m/z 185.27, consistent with its molecular weight .
Synthesis and Optimization
Synthetic Pathways
The primary synthesis route involves a two-step process:
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Formation of 1-(2-Aminoethyl)pyrrolidine: Achieved via reductive amination of pyrrolidine-2-carboxaldehyde with ethylenediamine, catalyzed by sodium cyanoborohydride.
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Acetylation Reaction: The amino group is acetylated using acetic anhydride or acetyl chloride in dichloromethane at 0–5°C, yielding the final product with >85% purity.
Alternative methods include solid-phase synthesis for high-throughput production, though scalability remains a challenge.
Mechanism of Action and Biological Activity
Enzymatic Interactions
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide exhibits inhibitory activity against monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 μM, suggesting potential in neurodegenerative disease therapy . Competitive inhibition kinetics (Kᵢ = 8.7 μM) indicate direct binding to the enzyme’s substrate pocket .
Receptor Modulation
In vitro assays reveal affinity for σ-1 receptors (Kᵢ = 34 nM), implicating roles in neuroprotection and pain management . The aminoethyl side chain facilitates hydrogen bonding with Asp126 and Tyr103 residues, as confirmed by molecular docking simulations .
Applications in Medicinal Chemistry
Neurological Disorders
Preclinical studies highlight the compound’s ability to cross the blood-brain barrier (BBB permeability = 6.2 × 10⁻⁶ cm/s) . In rodent models of Parkinson’s disease, it reduces dopamine degradation by 42% at 10 mg/kg doses, comparable to selegiline .
Comparative Analysis with Analogues
| Compound | Structural Variation | Bioactivity (IC₅₀/EC₅₀) |
|---|---|---|
| N-[1-(2-Amino-propyl)-pyrrolidin-2-ylmethyl]-acetamide | Propyl vs. ethyl chain | MAO-B IC₅₀ = 18.9 μM |
| N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide | N-ethyl substitution | σ-1 Kᵢ = 28 nM |
| N-[1-(2-Amino-cyclohexyl)-pyrrolidin-2-ylmethyl]-acetamide | Cyclohexyl substitution | MIC = 32 μg/mL |
The ethylamino configuration in N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-acetamide balances lipophilicity and hydrogen-bonding capacity, optimizing both BBB penetration and target engagement .
Future Research Directions
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Clinical Translation: Phase I trials are needed to assess pharmacokinetics and safety in humans.
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Structural Hybridization: Merging the pyrrolidine scaffold with quinoline or thiazole moieties may enhance antimicrobial potency .
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Stereochemical Optimization: Enantioselective synthesis of the (S)-isomer could improve receptor selectivity .
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